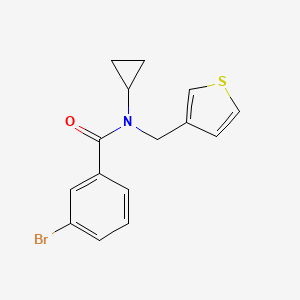
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves various strategies, including cyclization reactions, palladium-catalyzed cross-couplings, and the use of reagents like Lawesson's reagent for thioamide formation . For instance, the synthesis of 3-bromobenzo[b]thiophene derivatives is achieved through bromocyclization of methylthio-containing alkynes . Similarly, the synthesis of antipyrine derivatives involves good yields and is characterized spectroscopically . These methods could potentially be adapted for the synthesis of "3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide."
Molecular Structure Analysis
X-ray diffraction is a common technique used to characterize the molecular structure of benzamide derivatives . For example, the molecular structure of cyclopalladated complexes was characterized by X-ray diffraction, revealing (\kappa3)-SCS coordination . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, showing a strong intramolecular hydrogen bond . These techniques could be applied to determine the molecular structure of "3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is explored through various reactions, including cyclization and cross-coupling reactions . For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines is studied under different conditions . Electron impact-induced cyclization of ortho-cyclopropylphenylacetamides and benzamides is also reported . These studies provide a foundation for understanding the chemical reactions that "3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are often characterized using spectroscopic techniques and computational methods . For instance, the antipyrine-like derivatives are analyzed through Hirshfeld surface analysis and DFT calculations, providing insights into intermolecular interactions . The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide is studied using X-ray diffraction and DFT calculations to determine its molecular geometry and electronic properties . These approaches could be used to analyze the physical and chemical properties of "3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide."
Scientific Research Applications
Chemistry and Synthesis of Related Compounds
Synthesis Techniques : Research into similar compounds involves innovative synthesis techniques, including the use of POCl3 for synthesizing benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This demonstrates the interest in developing novel compounds with therapeutic potential using advanced synthetic methods (Raut et al., 2020).
Practical Synthesis Applications : Another study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs. This highlights the importance of efficient synthesis methods for intermediates used in pharmaceutical production (Qiu et al., 2009).
Pharmacological Research and Applications
Antimicrobial Compounds from Cyanobacteria : A review focused on cyanobacterial compounds with antimicrobial activities, suggesting that natural sources continue to be a valuable reservoir for discovering new antimicrobial agents. This underscores the potential for natural products in developing new therapies for drug-resistant infections (Swain et al., 2017).
Antioxidant and Anti-inflammatory Agents : The research into benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities illustrates ongoing efforts to discover new therapeutic agents. These studies are crucial for finding more effective treatments for conditions associated with inflammation and oxidative stress (Raut et al., 2020).
Drug Development and Safety
- Drug Metabolism and Toxicity Studies : Investigations using Cyp2e1(-/-) mice to understand xenobiotics' metabolism, genotoxicity, and carcinogenicity provide insights into the safety profiles of new drugs. Such studies are vital for ensuring the safety and efficacy of novel therapeutic agents (Ghanayem & Hoffler, 2007).
properties
IUPAC Name |
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-3-1-2-12(8-13)15(18)17(14-4-5-14)9-11-6-7-19-10-11/h1-3,6-8,10,14H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLUPAPMJBPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)
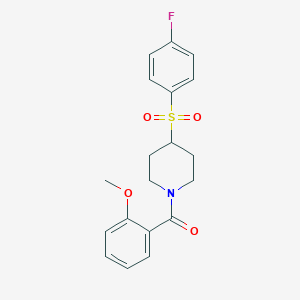
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)
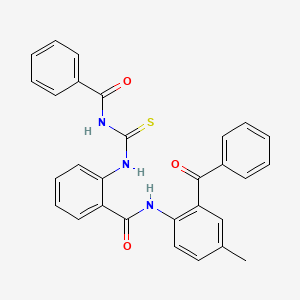
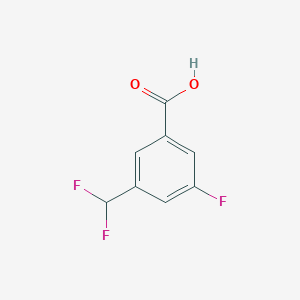
![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)
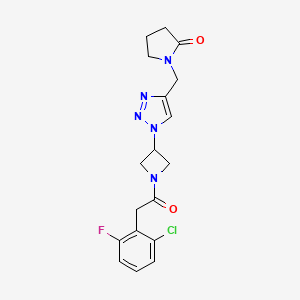
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
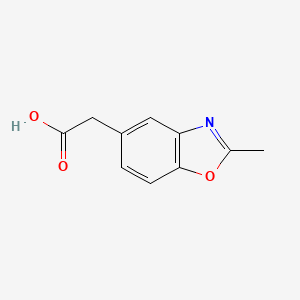
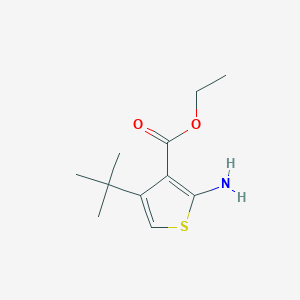
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)
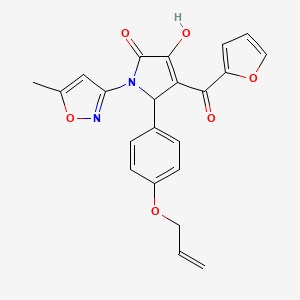
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)